Cas no 2171929-13-6 (3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine structure
2171929-13-6 structure
商品名:3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine
CAS番号:2171929-13-6
MF:C11H20N2O
メガワット:196.289302825928
CID:5566161
PubChem ID:165593439

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 化学的及び物理的性質

名前と識別子

    • 3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
    • 2171929-13-6
    • EN300-1641288
    • 3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine
    • インチ: 1S/C11H20N2O/c1-9-11(14-7-4-12-9)8-13-5-2-10(11)3-6-13/h9-10,12H,2-8H2,1H3
    • InChIKey: PONJYXVDXPOMIH-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C)C21CN1CCC2CC1

計算された属性

  • せいみつぶんしりょう: 196.157563266g/mol
  • どういたいしつりょう: 196.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641288-0.1g
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
0.1g
$892.0 2023-07-10
Enamine
EN300-1641288-50mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
50mg
$851.0 2023-09-22
Enamine
EN300-1641288-500mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
500mg
$974.0 2023-09-22
Enamine
EN300-1641288-1000mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
1000mg
$1014.0 2023-09-22
Enamine
EN300-1641288-5.0g
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
5.0g
$2940.0 2023-07-10
Enamine
EN300-1641288-10.0g
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
10.0g
$4360.0 2023-07-10
Enamine
EN300-1641288-250mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
250mg
$933.0 2023-09-22
Enamine
EN300-1641288-10000mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
10000mg
$4360.0 2023-09-22
Enamine
EN300-1641288-2500mg
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
2500mg
$1988.0 2023-09-22
Enamine
EN300-1641288-2.5g
3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]
2171929-13-6
2.5g
$1988.0 2023-07-10

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 関連文献

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholineに関する追加情報

3'-methyl-4-azaspirobicyclo[2.2.2]octane-2,2'-morpholine: A Comprehensive Overview

The compound with CAS No. 2171929-13-6, commonly referred to as 3'-methyl-4-azaspirobicyclo[2.2.2]octane-2,2'-morpholine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spirobicyclic compounds, which are known for their unique structural features and potential applications in drug design and material science.

Spirobicyclo[2.2.2]octane is a bicyclic structure characterized by two fused six-membered rings sharing a single atom, creating a rigid and stable framework. The addition of the morpholine moiety introduces a heterocyclic ring containing an oxygen atom, which enhances the compound's ability to form hydrogen bonds and interact with biological targets. Furthermore, the 3'-methyl substituent adds a methyl group at the 3' position, which can influence the compound's solubility, stability, and bioavailability.

Recent studies have highlighted the potential of 3'-methyl-4-azaspirobicyclo[2.2.2]octane-2,2'-morpholine as a scaffold for drug development. Researchers have explored its ability to act as a template for constructing bioactive molecules with improved pharmacokinetic properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound can serve as a precursor for designing inhibitors of certain enzymes involved in neurodegenerative diseases.

The synthesis of 3'-methyl-4-azaspirobicyclo[2.2.2]octane-2,2'-morpholine involves a multi-step process that combines principles from stereochemistry and ring-forming reactions. One common approach utilizes the Diels-Alder reaction to construct the bicyclic core, followed by nucleophilic substitution to introduce the morpholine group. The introduction of the methyl group at the 3' position is typically achieved through alkylation or acylation reactions, depending on the specific conditions required for regioselectivity.

From a structural standpoint, 3'-methyl-4-azaspirobicyclo[2.2.2]octane- exhibits remarkable rigidity due to its bicyclic framework, which can be advantageous in stabilizing specific conformations required for molecular recognition. The presence of nitrogen and oxygen atoms within the molecule also contributes to its ability to participate in various non-covalent interactions, such as π–π stacking and hydrogen bonding.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3'-methyl-4-azaspirobicyclo[ compounds. These studies have provided insights into their binding affinities with various biological targets, such as G-protein coupled receptors (GPCRs) and kinases. For example, a study published in *ACS Medicinal Chemistry Letters* revealed that this compound exhibits moderate binding affinity towards certain GPCRs, suggesting its potential as a lead compound in drug discovery.

In terms of applications, 3'-methyl-4-azaspirobicyclo[ has shown promise in several therapeutic areas, including central nervous system disorders and inflammatory diseases. Its unique combination of rigidity and functional groups makes it an attractive candidate for designing molecules with high selectivity and potency.

Moreover, researchers have explored the use of 3'-methyl-morpholine-containing compounds in materials science, particularly in the development of advanced polymers and coatings with enhanced mechanical properties. The spirobicyclic framework provides a robust structure that can be tailored for specific applications by modifying substituents such as the methyl group.

In conclusion, 3'-methyl-morpholine-containing spirobicyclic compounds represent an exciting area of research with diverse applications across multiple disciplines. As ongoing studies continue to uncover their potential, this class of compounds is poised to make significant contributions to both medicinal chemistry and materials science.

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